Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1015021-91-6
VCID: VC18421157
InChI: InChI=1S/C20H17BrN2O4/c1-4-27-20(24)18-17-15(26-3)9-14(25-2)16-13(10-23(22-18)19(16)17)11-5-7-12(21)8-6-11/h5-10H,4H2,1-3H3
SMILES:
Molecular Formula: C20H17BrN2O4
Molecular Weight: 429.3 g/mol

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate

CAS No.: 1015021-91-6

Cat. No.: VC18421157

Molecular Formula: C20H17BrN2O4

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate - 1015021-91-6

Specification

CAS No. 1015021-91-6
Molecular Formula C20H17BrN2O4
Molecular Weight 429.3 g/mol
IUPAC Name ethyl 6-(4-bromophenyl)-8,10-dimethoxy-3,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene-2-carboxylate
Standard InChI InChI=1S/C20H17BrN2O4/c1-4-27-20(24)18-17-15(26-3)9-14(25-2)16-13(10-23(22-18)19(16)17)11-5-7-12(21)8-6-11/h5-10H,4H2,1-3H3
Standard InChI Key PTTWXPJCUNIFKR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN2C=C(C3=C2C1=C(C=C3OC)OC)C4=CC=C(C=C4)Br

Introduction

Molecular Architecture and Physicochemical Properties

Structural Features

The compound’s IUPAC name, ethyl 6-(4-bromophenyl)-8,10-dimethoxy-3,4-diazatricyclo[5.3.1.0⁴,¹¹]undeca-1(10),2,5,7(11),8-pentaene-9-carboxylate, reflects its polycyclic framework. Key structural elements include:

  • A cyclopenta[cd]indene backbone providing rigidity and planar aromatic regions.

  • Diaza (N2) substitution at positions 3 and 4, introducing hydrogen-bonding capacity.

  • 4-Bromophenyl and methoxy groups at positions 6, 8, and 10, enhancing electronic diversity.

  • An ethyl carboxylate moiety at position 9, offering sites for derivatization.

The bromine atom’s electronegativity (Pauling scale: 2.96) and methoxy groups’ electron-donating effects create a polarized electronic environment, potentially influencing reactivity in cross-coupling reactions.

Physical Properties

PropertyValue
Molecular Weight429.3 g/mol
CAS Number1015021-91-6
FormulaC20H17BrN2O4\text{C}_{20}\text{H}_{17}\text{BrN}_2\text{O}_4
PurityResearch grade (≥95%)
Storage Conditions2–8°C, inert atmosphere

Experimental data on solubility indicate moderate polarity, with dissolution observed in dimethyl sulfoxide (DMSO) and dichloromethane but limited aqueous solubility (<0.1 mg/mL at 25°C). Thermal stability analyses via differential scanning calorimetry (DSC) are pending, though analogous diaza-indene derivatives decompose above 200°C .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

While no explicit synthesis route for this compound is documented, disconnections suggest:

  • Cyclopenta[cd]indene core formation via intramolecular Diels-Alder or photocyclization strategies.

  • Diaza incorporation through Huisgen cycloaddition or condensation reactions.

  • Bromophenyl and methoxy introductions via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

A plausible multistep approach could involve:

  • Synthesis of a bromophenyl-substituted maleimide precursor.

  • [4+2] Cycloaddition with a diene to construct the fused ring system.

  • Methoxylation and esterification steps.

Comparative Reaction Conditions

Data from related bromophenylmaleimide syntheses provide insight into viable conditions:

Reaction StepReagents/ConditionsYield
Maleimide formationMaleic anhydride + 4-bromoaniline, AcOH, Δ85–91%
CycloadditionAnthrone, toluene, (R,R)-thiourea catalyst40–86%
MethoxylationNaOMe/MeOH, CuI catalysis62%*
EsterificationEthyl chloroformate, DMAP, CH₂Cl₂78%*

*Theorized yields based on analogous transformations .

Notably, asymmetric induction in cycloadditions remains challenging. Chiral thiourea catalysts (e.g., (R,R)-V) achieve enantiomeric excesses up to 90% in related systems , suggesting potential for stereocontrolled synthesis of this compound’s diaza centers.

Future Research Directions

Synthetic Optimization

  • Flow chemistry approaches: Microreactors could improve exothermic cycloaddition safety and yield.

  • Biocatalytic routes: Engineered imine reductases for enantioselective diaza formation.

Functionalization Studies

  • Bromine substitution: Pd-catalyzed cross-couplings (Suzuki, Sonogashira) to install aryl/alkynyl groups.

  • Ester hydrolysis: Generating carboxylic acid derivatives for metal-organic framework (MOF) synthesis.

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